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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B2522834

Audience: Researchers, scientists, and drug development professionals.

Introduction: CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a
serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at
threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event is essential for the proper alignment
of chromosomes during cell division[4]. By inhibiting Haspin, CHR-6494 disrupts mitotic
progression, leading to G2/M cell-cycle arrest, mitotic catastrophe, and subsequent apoptosis
in cancer cells[2][5]. These characteristics make CHR-6494 a compound of interest for
anticancer research. The trifluoroacetate (TFA) salt of CHR-6494 is often used in research
settings.

These application notes provide a summary of reported in vivo dosages and a detailed protocol
for the administration of CHR-6494 TFA in mouse xenograft models based on published
studies.

Mechanism of Action: Haspin Inhibition

CHR-6494 acts as a first-in-class inhibitor of Haspin kinase[5]. The inhibition of Haspin
prevents the phosphorylation of Histone H3 at Threonine 3, which is a critical signal for the
recruitment of the chromosomal passenger complex to the centromere. This disruption leads to
defects in spindle assembly, chromosome misalignment, and ultimately, cell death in rapidly
dividing cancer cells[2][4].

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2522834?utm_src=pdf-interest
https://www.selleckchem.com/products/chr-6494.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312407/
https://www.medchemexpress.com/CHR-6494.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5604444/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312407/
https://www.axonmedchem.com/2250-chr-6494-trifluoroacetate
https://www.benchchem.com/product/b2522834?utm_src=pdf-body
https://www.axonmedchem.com/2250-chr-6494-trifluoroacetate
https://pmc.ncbi.nlm.nih.gov/articles/PMC3312407/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5604444/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2522834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Mitosis

Haspin Kinase *

Phoiyhorylates

Histone H3

p-Histone H3 (Thr3)

Recruits Inhibits

Chromosomal Passenger
Complex (CPC)

!

Chromosome Alignment
& Segregation

Inhibition

Normal Cell Cycle

Mitotic Catastrophe
i & CHR-6494
Progression .
Apoptosis

Click to download full resolution via product page

Caption: Simplified signaling pathway of Haspin kinase and its inhibition by CHR-6494.

Quantitative Data Summary

The following tables summarize the dosages and administration details for CHR-6494 TFA in
mice as reported in various preclinical studies.
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Table 1: In Vivo Dosage and Administration of CHR-6494

Mouse Cancer Administrat ]
Dosage . Vehicle Reference
Model Type ion Route
Colorectal
. Not
. Cancer Intraperiton L
Nude Mice 50 mglkg . specified in  [3][6]
(HCT-116 eal (i.p.) .
detail
xenograft)
Breast
Cancer ] -
) Intraperitonea  Not specified
Nude Mice (MDA-MB- 20 mg/kg ] ) ] [3][6]
[ (i.p.) in detail
231
xenograft)
Breast
10% DMEM /
Cancer ]
_ Intraperitonea  20% 2-
Nude Mice (MDA-MB- 50 mg/kg ) [7]
[ (i.p.) hydroxypropy
231 _
[-cyclodextrin
xenograft)
10% DMSO /
Pancreatic 20% 2-
Cancer Intraperitonea  hydroxypro
Nude Mice 50 mg/kg ) P y yPropy [8]
(BXxPC-3-Luc [ (i.p.) I-B-
xenograft) cyclodextrin

in saline

| ApcMin/+ Mice | Intestinal Polyps | Not specified | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-
B-cyclodextrin in saline |[9][10] |

Table 2: Dosing Schedules for CHR-6494 in Mouse Models
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Dosing .
Mouse Model Total Duration Outcome Reference
Schedule

Two cycles of

HCT-116 5 consecutive Tumor growth
, 15 days N [31I6]
Xenograft daily inhibition
injections
MDA-MB-231 15 consecutive Tumor growth
o 15 days o [3][6]
Xenograft daily injections inhibition
Four cycles of 5 No significant
MDA-MB-231 . _
consecutive daily 35 days tumor growth [7]
Xenograft o o
injections inhibition

Five cycles of 5

consecutive daily

BxPC-3-Luc o Significant tumor
injections 4 weeks o [8][11]
Xenograft growth inhibition
followed by 5
days rest

| ApcMin/+ Mice | Five cycles of 5 consecutive daily injections followed by 5 days rest | 50 days
| Significant inhibition of intestinal polyp development |[9] |

Detailed Experimental Protocol

This protocol provides a general methodology for the in vivo administration of CHR-6494 TFA
to tumor-bearing mice, based on published literature. Researchers should adapt this protocol
based on their specific experimental needs and institutional guidelines.

1. Materials and Reagents
» CHR-6494 TFA powder
¢ Vehicle components:
o Dimethyl sulfoxide (DMSO), cell culture grade

o 2-hydroxypropyl-B-cyclodextrin (HPBCD)
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o Sterile Saline (0.9% NaCl) or DMEM

 Sterile microcentrifuge tubes

» Sterile syringes (1 mL) and needles (e.g., 27-gauge)

¢ Animal balance

 Calipers for tumor measurement

o Appropriate mouse strain for the xenograft model (e.g., athymic nu/nu mice)

e Cancer cell line for implantation

2. Preparation of Dosing Solution (Example for 50 mg/kg dose)

e Vehicle Preparation: Prepare a sterile solution of 20% HPBCD in saline[8][9]. This solution
acts as a co-solvent to improve the solubility of CHR-6494.

o Stock Solution: To create a stock for easier handling, first dissolve CHR-6494 TFA in 100%
DMSO. For example, to prepare a 5 mg/mL solution to be administered at 50 mg/kg, dissolve
the required amount of CHR-6494 in DMSOI8].

e Final Dosing Solution: A formulation reported involves 10% DMSO and 20% HPBCD in
saline[8]. To achieve this, the DMSO stock of CHR-6494 would be diluted with the 20%
HPBCD in saline to reach the final desired concentration and vehicle composition. The final
volume injected is typically 100-300 uL depending on the mouse's weight[8].

o Note: The solution should be prepared fresh before each cycle of injections and stored
appropriately (e.g., at -30°C)[8]. Always ensure the final solution is clear and free of
precipitates.

3. Experimental Workflow: Xenograft Model

The following workflow outlines the key steps for a typical in vivo efficacy study.
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Caption: General experimental workflow for in vivo testing of CHR-6494 in a mouse xenograft
model.

4. Administration Procedure

e Tumor Implantation: Subcutaneously inject the selected cancer cells (e.g., 2 x 1076 cells)
into the flank of each mouse|8].

e Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mms3). Measure tumor volume
regularly using calipers (Volume = Length x Width? / 2)[8].

+ Randomization: Once tumors reach the target size, randomize mice into control (vehicle) and
treatment (CHR-6494) groups.

e Dosing:
o Weigh each mouse to calculate the precise injection volume.

o Administer the prepared CHR-6494 TFA solution or vehicle control via intraperitoneal (i.p.)
injection.

o Follow the chosen dosing schedule (e.g., daily injections for 5 consecutive days, followed
by a rest period)[6][7][8].

o Follow-up:

o Continue to monitor tumor volume and mouse body weight throughout the study to assess
efficacy and toxicity[3][7].

o At the end of the study, euthanize the mice according to institutional guidelines.
o Excise the tumors and measure their final weight and volume for endpoint analysis[7].
5. Important Considerations

o Solubility: CHR-6494 may have limited aqueous solubility. The use of co-solvents like DMSO
and cyclodextrins is critical for preparing a homogenous and injectable solution[7][8].
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» Toxicity: While studies have reported no obvious changes in body weight, it is crucial to
monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled
fur[3][6].

o Model Dependence: The efficacy of CHR-6494 can be highly dependent on the cancer cell
line and mouse model used. For instance, a 50 mg/kg dose showed efficacy in a colorectal
cancer model but not in a breast cancer model in one study[7].

» Ethical Approval: All animal experiments must be conducted in accordance with approved
protocols from an Institutional Animal Care and Use Committee (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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